2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
“2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic strategy of imidazo[1,2-a]pyridine hybrids involves one-pot reaction of the precursor with aldehydes, malononitrile, and/or ethyl cyanoacetate . 2-Methylimidazo[1,2-a]pyridine can be formed by reacting 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .
Molecular Structure Analysis
The molecular structure of “2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by a fused nitrogen-bridged heterocyclic compound . The structure of the compound can be confirmed by X-ray structural analysis .
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Scientific Research Applications
Anti-inflammatory and Analgesic Activity :
- A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids showed potential in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
- Similarly, 2-phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives were synthesized and found to have significant anti-inflammatory and analgesic properties, with one compound, in particular, showing the most activity (Di Chiacchio et al., 1998).
Synthesis Techniques :
- Novel methods for synthesizing methylimidazo[1,2-a]pyridines were developed, using aqueous synthesis without deliberate addition of catalysts and silver-catalyzed aminooxygenation (Mohan et al., 2013).
Antimycobacterial Activities :
- New thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and tested for antimycobacterial activities, although none showed significant in vitro antituberculous activity at tested concentrations (Kasimogullari & Cesur, 2004).
Cytotoxic Activity in Cancer Research :
- A study on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives showed that certain compounds in this series have cytotoxic activity and can be effective CDK inhibitors, which are relevant in cancer research (Vilchis-Reyes et al., 2010).
Ionic Liquid Synthesis :
- 3-Aminoimidazo[1,2-a]pyridines were synthesized in good yields using the ionic liquid 1-butyl-3-methylimidazolium bromide, demonstrating an efficient and environmentally friendly approach (Shaabani et al., 2006).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes has been a focus in the past decade . The future direction in this field could involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties.
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYAZKTYJOAYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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